DiFMUP DiFMUP 6,8-difluoro-4-methylumbelliferyl phosphate is a member of coumarins. It is functionally related to a coumarin. It is a conjugate acid of a 6,8-difluoro-4-methylumbelliferyl phosphate (2-).
Brand Name: Vulcanchem
CAS No.: 214491-43-7
VCID: VC0526078
InChI: InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16)
SMILES: CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F
Molecular Formula: C10H7F2O6P
Molecular Weight: 292.13 g/mol

DiFMUP

CAS No.: 214491-43-7

Cat. No.: VC0526078

Molecular Formula: C10H7F2O6P

Molecular Weight: 292.13 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DiFMUP - 214491-43-7

Specification

CAS No. 214491-43-7
Molecular Formula C10H7F2O6P
Molecular Weight 292.13 g/mol
IUPAC Name (6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate
Standard InChI InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16)
Standard InChI Key DZANYXOTJVLAEE-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F
Canonical SMILES CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F
Appearance Solid powder

Introduction

DiFMUP’s molecular structure features a phosphate group linked to a fluorinated coumarin derivative. The addition of fluorine atoms at the 6 and 8 positions of the umbelliferone moiety reduces the pKa of the hydroxyl group in the dephosphorylated product (DiFMU) to approximately 4.5, compared to 7.8 for non-fluorinated MUP . This property enables sustained fluorescence emission in acidic conditions (pH 3.5–5.5), circumventing the need for alkaline stop solutions required in traditional MUP-based assays . The excitation/emission profile of DiFMU (358/450 nm) allows compatibility with standard fluorescence plate readers equipped with 355 nm excitation and 455 nm emission filters .

Mass (mg)1 mM (µL)5 mM (µL)10 mM (µL)
0.1342.368.534.2
0.51,712342.3171.2
13,423684.6342.3
517,1163,4231,711.6
1034,2316,8463,423
Adapted from AAT Bioquest .

Mechanistic Basis for Fluorogenic Activity

Phosphatase-catalyzed hydrolysis of DiFMUP cleaves the phosphate group, yielding DiFMU. The reaction’s progress is monitored via fluorescence increase, proportional to enzyme activity. Kinetic studies demonstrate that DiFMUP’s K~m~ values vary depending on the phosphatase isoform. For example, protein histidine phosphatase PHPT1 exhibits a K~m~ of 220 ± 30 µM and a k~cat~ of 0.39 ± 0.02 s⁻¹ under optimized conditions . The assay’s sensitivity allows detection of PHPT1 at concentrations as low as 109 nM, a 22-fold improvement over previous methods .

pH-Dependent Fluorescence

The lowered pKa of DiFMU permits real-time monitoring in acidic buffers, a critical advantage for studying acid phosphatases like prostatic acid phosphatase (PAP) . In contrast, MUP-based assays require pH adjustment to >8.0 to maximize fluorescence, complicating continuous measurements .

Applications in Enzyme Kinetics and Drug Discovery

Protein Histidine Phosphatase (PHPT1) Assays

A landmark study validated DiFMUP for PHPT1 kinetics, identifying optimal buffer conditions (50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0) and a critical dependence on reducing agents . Dithiothreitol (DTT) at 500 µM increased activity by 40%, while tris(2-carboxyethyl)phosphine (TCEP) and β-mercaptoethanol (BME) showed similar effects . The assay’s robustness enabled inhibitor screening, revealing PHPT1’s susceptibility to transition metals:

  • Zn²⁺: Two inhibitory sites (IC~50~ = 25 ± 1 µM and 490 ± 20 µM)

  • Cu²⁺: Single site (IC~50~ = 500 ± 20 µM)

  • Na₃VO₄: No inhibition up to 1 mM

Table 2: PHPT1 Kinetic Parameters Using DiFMUP

ParameterValue
K~m~220 ± 30 µM
k~cat~0.39 ± 0.02 s⁻¹
k~cat~/ K~m~1,800 ± 200 M⁻¹s⁻¹
Data from Biochemistry (2018) .

High-Throughput Screening for PAP Modulators

DiFMUP-based assays facilitated a 384-well screen for prostatic acid phosphatase (PAP) modulators, critical in pain management research . The protocol involved:

  • Incubating PAP with test compounds

  • Adding DiFMUP (final 100 µM)

  • Measuring fluorescence every 30 sec at 37°C
    This approach identified allosteric activators and inhibitors, highlighting DiFMUP’s utility in drug discovery .

Experimental Protocols and Best Practices

Michaelis-Menten Kinetics (PHPT1 Example)

  • Buffer Preparation: 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0 .

  • Enzyme Handling: Thaw PHPT1 on ice; add DTT to 5 mM final concentration .

  • Reaction Initiation: Mix 109 nM PHPT1 with 100 µM DiFMUP in ≤10% DMSO .

  • Data Collection: Monitor fluorescence (ex/em = 350/455 nm) for 30 min at 37°C .

Inhibition Assays

For Zn²⁺ inhibition studies:

  • Pre-incubate PHPT1 with ZnCl₂ (2–1,000 µM) for 30 min.

  • Initiate reaction with 300 µM DiFMUP.

  • Calculate IC~50~ using nonlinear regression .

Comparative Advantages Over Traditional Substrates

DiFMUP’s benefits include:

  • Continuous Assay Capability: No need for stopping reagents .

  • Enhanced Sensitivity: Detects nM enzyme concentrations .

  • Broad pH Compatibility: Effective from pH 3.5–8.0 .

  • Reusability: DiFMUP solutions remain stable for months at -20°C .

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